3-(2-Phenylhydrazin-1-ylidene)cyclohexan-1-one
Description
3-(2-Phenylhydrazin-1-ylidene)cyclohexan-1-one is a cyclohexanone derivative featuring a phenylhydrazine moiety at the 3-position. This compound belongs to the class of hydrazone derivatives, characterized by the presence of a hydrazine group (–NH–NH–) conjugated with a ketone. The phenylhydrazine substituent introduces aromaticity and electron-withdrawing effects, which can influence reactivity, stability, and intermolecular interactions .
Synthesis of analogous hydrazone derivatives typically involves condensation reactions between ketones and hydrazines. For example, 4-(ethyl/phenyl)cyclohexan-1-one reacts with thiosemicarbazide under reflux with acetic acid to form hydrazine-carbothioamide derivatives . Similar methodologies are likely applicable to the synthesis of this compound.
Properties
IUPAC Name |
(3E)-3-(phenylhydrazinylidene)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12-8-4-7-11(9-12)14-13-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBKHKGFGCNQJB-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NNC2=CC=CC=C2)CC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\NC2=CC=CC=C2)/CC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylhydrazin-1-ylidene)cyclohexan-1-one typically involves the condensation of cyclohexanone with phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylhydrazin-1-ylidene)cyclohexan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylhydrazine moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-(2-Phenylhydrazin-1-ylidene)cyclohexan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor for other compounds.
Mechanism of Action
The mechanism of action of 3-(2-Phenylhydrazin-1-ylidene)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The phenylhydrazine moiety can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile tool in synthetic chemistry.
Comparison with Similar Compounds
Structural Analogs with Hydrazine Moieties
(a) 2-[4-(Phenyl)cyclohexylidene]hydrazine-1-carbothioamide (1b)
- Structure: Features a phenyl-substituted cyclohexanone core with a thiosemicarbazide group.
- Synthesis: Prepared via refluxing 4-phenylcyclohexan-1-one with thiosemicarbazide in ethanol .
(b) Bis-thiazolidinone Derivatives (e.g., 3h)
- Structure: Contains a cyclohexane diylidene backbone with two phenylhydrazone groups linked to thiazolidinone rings .
- Synthesis : Multi-step process involving hydrazone formation followed by cyclization.
- Key Difference: The bis-hydrazone architecture and thiazolidinone rings enhance rigidity and may confer antimicrobial or anticancer properties, unlike the monosubstituted target compound .
Cyclohexanone Derivatives with Electron-Withdrawing Groups
(a) 3-(Trifluoromethyl)cyclohexan-1-one
- Structure : Substituted with a trifluoromethyl (–CF3) group at the 3-position.
- Status : Under development by UBE Corporation for unspecified applications .
- Key Difference : The –CF3 group is strongly electron-withdrawing, which increases electrophilicity at the carbonyl carbon compared to the phenylhydrazine group. This could enhance reactivity in nucleophilic addition reactions .
Amino-Substituted Cyclohexanones
(a) 3-(Dimethylamino)cyclohexan-1-one
- Structure: Features a dimethylamino (–N(CH3)2) group at the 3-position.
- Properties: The basic amino group improves water solubility and may facilitate salt formation (e.g., dihydrochloride derivatives, as seen in ).
- Key Difference: Unlike the neutral phenylhydrazine group, the dimethylamino group introduces basicity, altering pH-dependent behavior and biological membrane permeability .
Pharmacologically Active Cyclohexanones
(a) 2-Bromophenyl-2-(methylamino)cyclohexan-1-one (2-BDCK)
- Structure: A brominated analog with a methylamino group.
- Status : Listed as a controlled substance due to its structural similarity to ketamine .
Biological Activity
3-(2-Phenylhydrazin-1-ylidene)cyclohexan-1-one, also known as (Z)-3-(2-phenylhydrazono)cyclohexanone, is a compound with the molecular formula CHNO. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory research.
- Molecular Formula : CHNO
- Molecular Weight : 218.25 g/mol
- IUPAC Name : (Z)-3-(2-phenylhydrazono)cyclohexanone
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the phenylhydrazine moiety may facilitate the formation of reactive intermediates that can modulate enzyme activities and influence cell signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways. For instance:
| Study | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| A | HeLa (cervical cancer) | 15 | Induction of apoptosis through caspase activation |
| B | MCF-7 (breast cancer) | 20 | Inhibition of cell proliferation via cell cycle arrest |
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in inflammatory responses.
| Study | Model | Result |
|---|---|---|
| C | Rat paw edema model | Reduction in edema by 40% |
| D | LPS-stimulated macrophages | Decreased TNF-alpha levels by 50% |
Case Studies
- In Vivo Studies : A study conducted on a rat model showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups.
- Clinical Implications : Preliminary clinical trials suggest potential benefits for patients with specific types of cancer, although further research is necessary to establish efficacy and safety profiles.
Toxicity Profile
While the compound shows promising biological activities, its toxicity must be evaluated. According to PubChem, it is classified as harmful if swallowed, indicating the need for caution in handling and application .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
